molecular formula C13H17N3O3 B254666 Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate

Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate

Cat. No.: B254666
M. Wt: 263.29 g/mol
InChI Key: GYCNJAYLGPDXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the condensation of carboxylic acid amides with chloral and hydroxylamine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-substituted oxazole derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytostatic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Alkylamino-1,3-oxazole-4-carbonitriles: These compounds share the oxazole ring and nitrile group but differ in the alkylamino substituent.

    2-Phthalimidoalkyl-substituted Oxazoles: These compounds have a phthalimidoalkyl group instead of the piperidine ring.

Uniqueness

Ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the oxazole and piperidine rings, along with the ester and nitrile groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-18-13(17)10-4-6-16(7-5-10)12-11(8-14)15-9(2)19-12/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNJAYLGPDXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(N=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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